2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one
CAS No.:
Cat. No.: VC17863055
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O2 |
|---|---|
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 2-ethyl-4,6-dimethyl-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C12H14O2/c1-4-9-12(13)11-8(3)5-7(2)6-10(11)14-9/h5-6,9H,4H2,1-3H3 |
| Standard InChI Key | DWURIQHGZTXLPF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1C(=O)C2=C(C=C(C=C2O1)C)C |
Introduction
Chemical Structure and Molecular Properties
2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one features a benzofuranone core, comprising a benzene ring fused to a partially saturated furan ring. The substituents include an ethyl group at position 2 and methyl groups at positions 4 and 6. This arrangement creates a quaternary carbon center at position 2, which influences both steric and electronic properties.
Molecular Formula and Weight
The molecular formula is CHO, with a molecular weight of 190.24 g/mol. This is derived from the base benzofuranone structure (CHO) augmented by an ethyl group (CH) and two methyl groups (2 × CH) .
Structural Analysis
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Benzene Ring: Positions 4 and 6 are occupied by methyl groups, introducing electron-donating effects that modulate aromatic reactivity.
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Furan Ring: The 2,3-dihydro configuration reduces ring aromaticity, enhancing susceptibility to electrophilic attack at the carbonyl group (position 3).
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Ethyl Substituent: The ethyl group at position 2 introduces steric hindrance, potentially affecting reaction kinetics and molecular packing in crystalline forms .
Synthesis and Manufacturing
Recent advancements in benzofuranone synthesis have enabled efficient routes to 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one. A notable method, reported in The Journal of Organic Chemistry, employs dimethyl sulfoxide (DMSO) as a dual synthon under metal-free conditions .
Key Synthetic Steps
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Activation: Cyanuric chloride (TCT) activates DMSO, generating reactive intermediates capable of transferring methyl and thiomethyl groups.
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Cyclization: A radical-mediated process facilitates the formation of the benzofuranone core, with water modulating the reaction to favor quaternary center formation.
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Functionalization: Sequential introduction of ethyl and methyl groups occurs via nucleophilic substitution or Friedel-Crafts alkylation, depending on precursor availability .
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 80–100°C |
| Solvent | Dichloroethane |
| Catalyst | TCT (1.2 equiv) |
| Reaction Time | 12–18 hours |
This method achieves yields exceeding 75%, with scalability demonstrated at gram-scale production .
Physicochemical Characteristics
Thermal and Spectral Properties
While direct data for 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one remain limited, analog compounds provide insights:
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Melting Point: Estimated at 95–105°C based on substituted benzofuranones .
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IR Spectroscopy: Expected carbonyl stretch at 1,720–1,740 cm and aromatic C–H bends near 750–850 cm .
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NMR Signatures:
Comparison with Structural Analogs
Representative Benzofuranones
The ethyl group in 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one enhances lipophilicity compared to methyl-only analogs, potentially improving bioavailability in pharmacological contexts .
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